DPI 201-106

Übersicht

Beschreibung

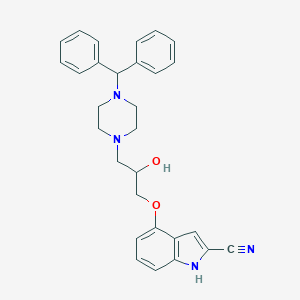

DPI-201106 ist ein niedermolekulares Medikament, das ursprünglich von Novartis Pharma AG entwickelt wurde. Es ist bekannt für seine Rolle als positiv inotropes Mittel, d. h. es erhöht die Kraft der Herzkontraktionen. Die Verbindung wird hauptsächlich zur Behandlung von Herz-Kreislauf-Erkrankungen wie Herzinsuffizienz und Arrhythmien eingesetzt. Seine Molekülformel lautet C29H30N4O2 .

2. Herstellungsmethoden

Die Synthese von DPI-201106 umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Kernstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthesereaktion synthetisiert, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton beinhaltet.

Substitutionsreaktionen: Der Indol-Kern unterliegt verschiedenen Substitutionsreaktionen, um die Diphenylmethyl- und Piperazinylgruppen einzuführen.

Hydroxylierung: Der letzte Schritt beinhaltet die Hydroxylierung des Indol-Kerns, um die Hydroxypropoxygruppe einzuführen.

Wissenschaftliche Forschungsanwendungen

DPI-201106 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen verschiedener chemischer Reaktionen auf Indol-Derivate zu untersuchen.

Biologie: DPI-201106 wird verwendet, um die Auswirkungen von positiv inotropen Mitteln auf Herzmuskelzellen zu untersuchen.

Medizin: Die Verbindung wird zur Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Herzinsuffizienz und Arrhythmien, eingesetzt.

Industrie: DPI-201106 wird in der pharmazeutischen Industrie als Leitverbindung zur Entwicklung neuer Herz-Kreislauf-Medikamente eingesetzt.

5. Wirkmechanismus

DPI-201106 entfaltet seine Wirkung, indem es spannungsabhängige Natriumkanäle in Herzmuskelzellen moduliert. Es erhöht die Wahrscheinlichkeit des geöffneten Zustands dieser Kanäle, was zu einem erhöhten Natriumeinstrom und einer anschließenden Erhöhung der intrazellulären Calciumspiegel führt. Dies führt zu einem positiven inotropen Effekt, der die Kraft der Herzkontraktionen erhöht . Die Verbindung hemmt auch die Arzneimittelextrusion des ABCB1-Proteins, was die Multidrug-Resistenz in Krebszellen umkehren kann .

Wirkmechanismus

Target of Action

DPI 201-106, also known as SDZ-201106 or 4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile, primarily targets voltage-gated sodium channels (VGSCs) . These channels play a crucial role in the initiation and propagation of action potentials in neurons and muscle cells, including cardiac muscle cells .

Mode of Action

This compound exhibits its effects by prolonging the open state of Na+ channels . This results in an increase in action potential duration . The compound shows cardioselective modulation of VGSCs, resulting in a positive inotropic effect . The positive inotropic effect refers to an increase in the force of contraction of the heart muscle .

Biochemical Pathways

This compound operates via a synergistic sarcolemmal and intracellular mechanism of action . It increases the Ca2+ sensitivity of skinned fibers from porcine trabecular septomarginalis .

Pharmacokinetics

In these studies, this compound was shown to improve hemodynamic parameters in a dose-dependent manner .

Result of Action

This compound produces concentration-dependent positive inotropic effects in various cardiac tissues . It prolongs contraction and relaxation phases during isometric twitches . The compound decreases spontaneous sinus rate in right atria of guinea-pigs and rats, and increases coronary flow in rabbit isolated hearts . It also prolongs the action potential duration in guinea-pig papillary muscles and rabbit atria .

Biochemische Analyse

Biochemical Properties

Dpi 201-106 plays a significant role in biochemical reactions, particularly in the modulation of voltage-gated sodium channels (VGSCs). This compound exhibits cardioselective modulation of VGSCs, resulting in a positive inotropic effect . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it increases the Ca2+ sensitivity of skinned fibers from porcine trabecula septomarginalis with an EC50 of 0.2 nM . Additionally, this compound does not change cAMP levels in guinea-pig atria and rabbit papillary muscles, indicating a cAMP-independent mechanism of action .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by prolonging the open state of Na+ channels, leading to an increase in action potential duration . This compound also exhibits positive inotropic effects in guinea-pig and rat left atria, kitten, rabbit, and guinea-pig papillary muscles . Furthermore, this compound has been shown to increase the effective refractory period (ERP) of both non-infarcted and infarcted ventricular myocardia . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels (VGSCs). By prolonging the open state of these channels, this compound increases the action potential duration, which contributes to its positive inotropic effect . Additionally, this compound increases the Ca2+ sensitivity of skinned fibers from porcine trabecula septomarginalis . This compound does not inhibit phosphodiesterase activity at pharmacologically relevant concentrations, further supporting its cAMP-independent mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in anesthetized dogs, left ventricular dP/dtmax is increased by this compound at a dose of 0.2 mg/kg i.v. . Additionally, in digoxin-pretreated anesthetized cats, this compound is infused up to an accumulated dose of 12.22 mg/kg i.v. . These studies indicate that this compound exhibits stable and sustained effects on cardiac function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving dogs with subacute myocardial infarction, this compound was administered in cumulative doses of 1, 3, and 5 mg/kg . The results showed dose-dependent improvements in hemodynamic parameters, with higher doses producing more significant effects . At higher doses, this compound also increased the conduction time in the infarcted myocardium to a greater degree than in the non-infarcted myocardium . These findings suggest that while this compound is effective at improving cardiac function, careful consideration of dosage is necessary to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to cardiac function. This compound does not change cAMP levels in guinea-pig atria and rabbit papillary muscles, indicating a cAMP-independent mechanism of action . Additionally, this compound does not inhibit phosphodiesterase activity at pharmacologically relevant concentrations . These findings suggest that this compound exerts its effects through modulation of VGSCs and Ca2+ sensitivity rather than through traditional cAMP-mediated pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. This compound exhibits cardioselective modulation of VGSCs, resulting in a positive inotropic effect . This compound is transported and distributed within cardiac tissues, where it interacts with VGSCs and increases Ca2+ sensitivity

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. This compound interacts with VGSCs on the sarcolemma and intracellular membranes, leading to prolonged action potential duration and increased Ca2+ sensitivity . The subcellular localization of this compound within cardiac cells is essential for its positive inotropic effects and modulation of cardiac function.

Vorbereitungsmethoden

The synthesis of DPI-201106 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Substitution Reactions: The indole core undergoes various substitution reactions to introduce the diphenylmethyl and piperazinyl groups.

Hydroxylation: The final step involves the hydroxylation of the indole core to introduce the hydroxypropoxy group.

Analyse Chemischer Reaktionen

DPI-201106 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. Übliche Reagenzien für die Oxidation sind Kaliumpermanganat und Chromtrioxid.

Reduktion: DPI-201106 kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Piperazinyl- und Diphenylmethylgruppen. Übliche Reagenzien für die Substitution sind Alkylhalogenide und Acylchloride.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

DPI-201106 ist einzigartig in seinem dualen Wirkmechanismus, der sowohl sarkolemmale als auch intrazelluläre Effekte umfasst. Ähnliche Verbindungen umfassen:

Digitalisglykoside: Diese Verbindungen haben ebenfalls positiv inotrope Wirkungen, wirken aber durch Hemmung der Natrium-Kalium-ATPase-Pumpe.

Dobutamin: Diese Verbindung ist ein Beta-adrenerger Agonist, der die Herzkontraktilität durch Stimulation von Beta-adrenergen Rezeptoren erhöht.

Amrinon und Milrinon: Diese Verbindungen sind Phosphodiesterase-Inhibitoren, die die intrazellulären cAMP-Spiegel erhöhen, was zu einem erhöhten Calciumeinstrom und positiven inotropen Wirkungen führt.

DPI-201106 ist insofern einzigartig, als es die Natrium-Kalium-ATPase-Pumpe, Beta-adrenerge Rezeptoren oder die Phosphodiesterase-Aktivität nicht beeinflusst .

Biologische Aktivität

DPI-201-106 is a sodium channel modulator that has garnered attention for its potential applications in oncology, particularly in the treatment of multidrug-resistant (MDR) cancers. This article explores the biological activity of DPI-201-106, focusing on its mechanisms of action, effects on cancer cells, and implications for therapy.

DPI-201-106 functions primarily as a positive inotropic agent and a modulator of ion channels. Its ability to inhibit the drug efflux function of the ATP-binding cassette sub-family B member 1 (ABCB1) protein is particularly significant. ABCB1 overexpression is a common mechanism behind MDR in cancer cells, leading to treatment failure. DPI-201-106 has been shown to selectively inhibit this efflux function, thereby re-sensitizing MDR cancer cells to conventional anticancer drugs .

Key Findings:

- Inhibition of ABCB1 : DPI-201-106 inhibits ABCB1-mediated drug efflux, enhancing the efficacy of chemotherapeutic agents .

- Cell Cycle Arrest : The compound induces S-phase arrest in high-grade glioma (HGG) cells, mediated by activation of Chk1 kinase .

- Synergistic Effects : When combined with other inhibitors targeting DNA damage repair pathways, such as Prexasertib and PARP inhibitors, DPI-201-106 demonstrates enhanced anti-tumor activity .

Research Findings and Case Studies

Recent studies have highlighted the potential of DPI-201-106 in various cancer models:

Clinical Implications

The ability of DPI-201-106 to reverse MDR in cancer cells presents a promising avenue for improving chemotherapy outcomes. By enhancing the sensitivity of cancer cells to existing treatments, it could play a crucial role in the management of resistant tumors. Furthermore, its dual role as an ion channel modulator opens possibilities for combination therapies that target multiple pathways involved in tumor growth and survival.

Future Directions

Ongoing research aims to further elucidate the precise mechanisms by which DPI-201-106 exerts its effects and to explore its potential in clinical settings. The combination of DPI-201-106 with other therapeutic agents is being actively investigated to maximize its efficacy against various cancers.

Eigenschaften

IUPAC Name |

4-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBYHCOEAFHGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10913677 | |

| Record name | 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97730-95-5 | |

| Record name | 4-[3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97730-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPI 201-106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097730955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPI-201-106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0EP1D878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DPI 201-106 primarily targets voltage-gated sodium channels (VGSCs) in cardiac cells. []

ANone: this compound binds to VGSCs and alters their gating kinetics. Specifically, it slows down the inactivation of sodium channels, leading to a prolonged open state. [, , , ]

ANone: The prolonged opening of VGSCs caused by this compound leads to an increased influx of sodium ions into cardiac cells. This increased sodium influx can have several downstream effects, including:

- Enhanced Contractility (Positive Inotropy): The increased sodium influx indirectly enhances calcium influx through the sodium-calcium exchanger, ultimately leading to increased contractile force in cardiac muscle. [, , , , ]

- Prolonged Action Potential Duration: The sustained sodium influx delays repolarization of cardiac cells, resulting in a prolonged action potential duration. [, , , ]

- Negative Chronotropic Effect: this compound has been shown to decrease heart rate, potentially through indirect effects on autonomic nervous system activity. [, , ]

ANone: Yes, research suggests this compound might interact with other ion channels, including calcium channels and potassium channels, although these interactions are less well-characterized than its effects on VGSCs. [, ]

ANone: Yes, this compound displays species-dependent effects on cardiac contractility and action potential duration. For example, its inotropic effects are more pronounced in rat hearts compared to guinea pig hearts. [] Interestingly, this compound exhibits no effect on contractility or action potential duration in cattle cardiac tissue, suggesting a unique insensitivity of bovine cardiac sodium channels to this compound. []

ANone: The molecular formula of this compound is C28H28N4O2, and its molecular weight is 452.55 g/mol.

ANone: While the provided research articles don't provide detailed spectroscopic data, techniques like NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds like this compound. []

ANone: this compound is not known to possess catalytic properties. Its primary mode of action involves binding to VGSCs and modulating their gating properties.

ANone: Research on this compound analogs, such as BDF 9148, suggests that even minor structural changes can significantly influence its potency and selectivity for VGSCs. [, ] For instance, replacing the cyano group of this compound with a methyl group (as in BDF 8784) led to a compound with altered activity. [] Similarly, modifications to the benzhydrylpiperazine side chain in a series of 4-(diphenylmethyl)-α-[(4-quinolinyloxy)methyl]-1-piperazineethanol analogs demonstrated varying degrees of inotropic and vasodilatory effects. [] This highlights the importance of specific structural features for interacting with the target site and influencing channel gating.

ANone: Yes, this compound exists as a racemic mixture, meaning it contains both enantiomers (mirror image forms). Studies utilizing separated enantiomers of this compound (R-DPI and S-DPI) have shown that the S-enantiomer is primarily responsible for the sodium channel activation and positive inotropic effects. [, ] This highlights the stereospecificity of the this compound binding site on VGSCs.

ANone: While the provided research doesn’t explicitly address formulation challenges, it's worth noting that this compound's potential for instability and its limited solubility could pose challenges for developing stable and bioavailable formulations. [] Further research on formulation strategies would be needed to overcome these challenges.

ANone: Studies in healthy volunteers showed that orally administered this compound reaches peak plasma levels within 1-2 hours and has a terminal elimination half-life of approximately 15 hours. [] This suggests a relatively slow elimination rate and potential for drug accumulation upon repeated dosing.

ANone: Yes, this compound has been shown to decrease total intravascular volume primarily by reducing splanchnic blood volume. This effect is independent of baroreceptor or adrenergic receptor stimulation. []

ANone: Various in vitro models, including isolated papillary muscles, atria, and ventricular myocytes from different species (e.g., rat, guinea pig, human), have been used to characterize the electrophysiological and contractile effects of this compound. [, , , , , , ] These models allow for precise control of experimental conditions and enable detailed mechanistic studies.

ANone: this compound has been evaluated in various animal models, including anesthetized rats and dogs, to assess its haemodynamic effects and potential for treating heart failure. [, , ] These models provide valuable insights into the in vivo activity and potential clinical utility of the compound.

ANone: While the provided articles mention that this compound was investigated in clinical trials, they do not provide specific details about these trials.

ANone: Studies have shown that high concentrations of this compound can lead to calcium overload in cardiac cells, potentially causing arrhythmias and contractile dysfunction. [, ] Further investigation is needed to fully assess the safety profile and potential long-term effects of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.